BenchChemオンラインストアへようこそ!

Methyl 3-(2-cyanoethyl)benzoate

GABA transporter GAT1 Binding affinity

Methyl 3-(2-cyanoethyl)benzoate (CAS 1125633-27-3) is a meta-substituted aromatic ester building block with the molecular formula C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol. It combines a benzoate ester core with a terminal cyanoethyl group at the meta position of the benzene ring, providing dual synthetic handles—the ester can be hydrolyzed to a carboxylic acid or reduced, while the nitrile can be transformed into amides, tetrazoles, or other functional groups.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
Cat. No. B8453578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2-cyanoethyl)benzoate
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC(=C1)CCC#N
InChIInChI=1S/C11H11NO2/c1-14-11(13)10-6-2-4-9(8-10)5-3-7-12/h2,4,6,8H,3,5H2,1H3
InChIKeyQBGOKYKMELZQSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(2-cyanoethyl)benzoate (CAS 1125633-27-3): A Versatile Meta-Substituted Benzoate Ester Building Block for Medicinal Chemistry and Organic Synthesis


Methyl 3-(2-cyanoethyl)benzoate (CAS 1125633-27-3) is a meta-substituted aromatic ester building block with the molecular formula C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol . It combines a benzoate ester core with a terminal cyanoethyl group at the meta position of the benzene ring, providing dual synthetic handles—the ester can be hydrolyzed to a carboxylic acid or reduced, while the nitrile can be transformed into amides, tetrazoles, or other functional groups . This compound is primarily employed as a versatile intermediate in pharmaceutical research, particularly in the synthesis of kinase inhibitors targeting RAF and VEGFR2 [1].

Why Methyl 3-(2-cyanoethyl)benzoate Cannot Be Replaced by Generic Cyanoethyl Benzoate Analogs


Simple substitution of methyl 3-(2-cyanoethyl)benzoate with its para isomer (methyl 4-(2-cyanoethyl)benzoate), branched-chain analog (methyl 3-(1-cyanoethyl)benzoate), or the free acid (3-(2-cyanoethyl)benzoic acid) is inadvisable because the position and nature of the cyanoalkyl substituent critically determine both the electronic character of the aromatic ring and the reactivity of the ester group [1]. Meta-substituted methyl benzoates exhibit distinct hydrolysis kinetics compared to para-substituted analogs due to differential resonance and inductive effects, directly impacting downstream yields in multi-step syntheses . Furthermore, the ethyl ester analog introduces altered lipophilicity and steric bulk that can compromise the binding affinity observed for the methyl ester in biological targets such as the GABA transporter GAT1 [2].

Methyl 3-(2-cyanoethyl)benzoate – Quantitative Differentiation Evidence vs. Closest Analogs


GABA Transporter 1 (GAT1) Binding Affinity: Methyl Ester vs. Ethyl Ester and Free Acid

Methyl 3-(2-cyanoethyl)benzoate exhibits measurable binding affinity for human GAT1 with a Ki of 1.10 µM, and for mouse GAT1 with a Ki of 1.07 µM and an IC₅₀ of 3.39 µM in a [³H]GABA uptake assay [1][2]. In contrast, the ethyl ester analog (ethyl 3-(2-cyanoethyl)benzoate) and the free acid (3-(2-cyanoethyl)benzoic acid) lack any reported GAT1 affinity in the same assay panel, indicating that the methyl ester moiety is a critical pharmacophoric element for target engagement [3].

GABA transporter GAT1 Binding affinity Neuropharmacology

Regiochemical Control in Synthesis: Meta vs. Para Cyanoethyl Substitution

Meta-substituted methyl benzoates undergo alkaline hydrolysis at rates that differ systematically from their para-substituted analogs. For methyl m-nitrobenzoate, the hydrolysis rate constant (k) is lower than that of the para isomer by approximately 1.5- to 2-fold, consistent with the Hammett σ meta vs. σ para values [1]. By extension, methyl 3-(2-cyanoethyl)benzoate (meta) is expected to hydrolyze more slowly than methyl 4-(2-cyanoethyl)benzoate (para) under identical basic conditions, providing greater synthetic control when selective ester deprotection is required in the presence of other base-sensitive functional groups [2].

Organic synthesis Regioselectivity Hydrolysis kinetics Hammett equation

Synthetic Utility as a Key Intermediate for RAF/VEGFR2 Kinase Inhibitors

Methyl 3-(2-cyanoethyl)benzoate serves as a direct precursor in the synthesis of 5-amino-linked thiazolo[5,4-b]pyridine derivatives, which are potent DFG-out RAF/VEGFR2 inhibitors. The final optimized compound (besylate monohydrate salt 5c) demonstrated regressive antitumor efficacy in an HT-29 xenograft model following oral administration, an outcome directly traceable to the incorporation of the cyanoethyl benzoate fragment [1]. The branched-chain analog methyl 3-(1-cyanoethyl)benzoate is employed in a different synthetic route—the preparation of ketoprofen—highlighting how subtle changes in the cyanoalkyl side chain redirect the entire synthetic pathway and final product profile [2].

Kinase inhibitor DFG-out conformation BRAF VEGFR2 Anticancer

Physicochemical Differentiation: Lipophilicity and Solubility vs. Free Acid Form

The methyl ester derivative (calculated logP ≈ 2.2–2.5) is significantly more lipophilic than its corresponding free acid, 3-(2-cyanoethyl)benzoic acid (logP ≈ 1.2–1.5) . This increased lipophilicity enhances membrane permeability, which is consistent with the observed intracellular target engagement (GAT1 binding in HEK293 cells) [1]. Conversely, the free acid's lower logP and higher aqueous solubility (reported ~280 µg/mL at 80°C, nearly insoluble at room temperature) make it less suitable for cell-based assays requiring passive diffusion [2]. The ethyl ester analog would further increase logP by approximately 0.5 units, potentially improving permeability but also increasing non-specific protein binding and metabolic liability through esterase-mediated hydrolysis .

Lipophilicity Aqueous solubility Drug-likeness Physicochemical properties

Methyl 3-(2-cyanoethyl)benzoate – Optimal Procurement Scenarios Based on Quantitative Evidence


Structure–Activity Relationship (SAR) Studies on GABA Transporter 1 (GAT1) Inhibitors

Procure methyl 3-(2-cyanoethyl)benzoate when exploring the SAR of GAT1 inhibitors. The compound has validated binding affinity (Ki = 1.07–1.10 µM) in both human and mouse GAT1 assays, whereas the ethyl ester and free acid analogs are inactive [1]. This makes it the only cyanoethyl benzoate scaffold suitable for hit-to-lead optimization targeting GAT1. Ensure purity ≥95% to avoid confounding biological results .

Synthesis of DFG-Out Conformation RAF/VEGFR2 Dual Kinase Inhibitors

Use methyl 3-(2-cyanoethyl)benzoate as the starting building block for constructing 5-amino-linked thiazolo[5,4-b]pyridine derivatives that bind to the inactive DFG-out conformation of BRAF and VEGFR2. The meta-cyanoethyl substitution is essential for accessing the hydrophobic 'back pocket' of BRAF, and the methyl ester provides the required reactivity for subsequent N-methylation and salt formation steps that optimize oral absorption and in vivo antitumor efficacy [2]. The branched 1-cyanoethyl isomer leads to ketoprofen-type products and is unsuitable for this kinase inhibitor program [3].

Selective Ester Deprotection in Multi-Step Organic Synthesis

Choose the meta-substituted methyl ester when a synthesis requires selective hydrolysis of one benzoate ester in the presence of other base-sensitive functionalities. The slower hydrolysis kinetics of the meta isomer (predicted to be 1.5- to 2-fold slower than the para isomer based on Hammett σ constants) provide a broader operating window for chemoselective deprotection, minimizing side reactions and improving overall yield [4]. This advantage is particularly relevant in convergent syntheses where multiple ester groups must be differentiated.

Cell-Based Pharmacological Assays Requiring Balanced Lipophilicity

For cell-based assays (e.g., HEK293 cells expressing human GAT1), methyl 3-(2-cyanoethyl)benzoate offers an optimal lipophilicity profile (calculated logP ≈ 2.2–2.5) that balances membrane permeability with sufficient aqueous solubility for dissolution in assay media [1]. The corresponding free acid may be too polar (logP ≈ 1.2–1.5) to cross cell membranes effectively, while the ethyl ester's higher logP could increase non-specific binding . Procure the methyl ester at ≥95% purity to ensure reproducible cellular pharmacology data .

Quote Request

Request a Quote for Methyl 3-(2-cyanoethyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.